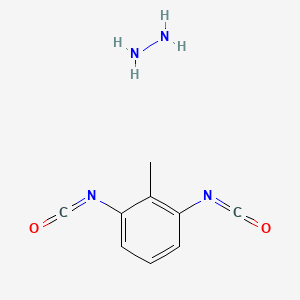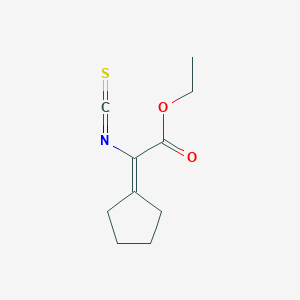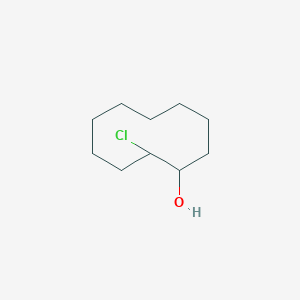
2-Chlorocyclodecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorocyclodecan-1-ol is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclodecane ring with a chlorine atom and a hydroxyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclodecan-1-ol typically involves the chlorination of cyclodecanol. One common method is the reaction of cyclodecanol with thionyl chloride (SOCl2) under reflux conditions, which results in the formation of this compound. The reaction is as follows:
Cyclodecanol+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorocyclodecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The chlorine atom can be reduced to form cyclodecanol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclodecanone or cyclodecanal.
Reduction: Cyclodecanol.
Substitution: 2-Hydroxycyclodecan-1-ol or 2-Aminocyclodecan-1-ol.
Applications De Recherche Scientifique
2-Chlorocyclodecan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-Chlorocyclodecan-1-ol involves its interaction with biological membranes. The hydroxyl group can form hydrogen bonds with membrane lipids, while the chlorine atom can participate in halogen bonding. These interactions can alter membrane fluidity and permeability, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclodecanol: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Bromocyclodecan-1-ol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
Cyclodecanone: An oxidized form of cyclodecanol, lacking the hydroxyl group.
Uniqueness
2-Chlorocyclodecan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the cyclodecane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Propriétés
Numéro CAS |
51776-94-4 |
|---|---|
Formule moléculaire |
C10H19ClO |
Poids moléculaire |
190.71 g/mol |
Nom IUPAC |
2-chlorocyclodecan-1-ol |
InChI |
InChI=1S/C10H19ClO/c11-9-7-5-3-1-2-4-6-8-10(9)12/h9-10,12H,1-8H2 |
Clé InChI |
AYKLLSJDALNICZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC(C(CCC1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


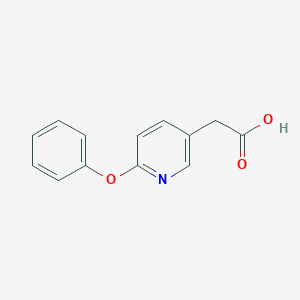
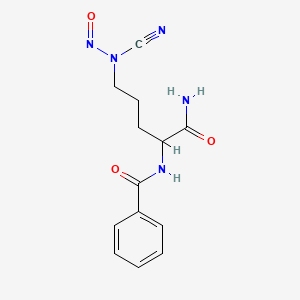
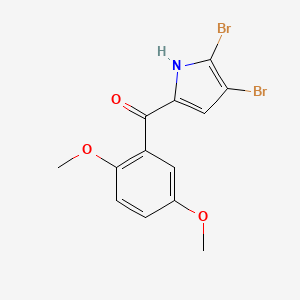


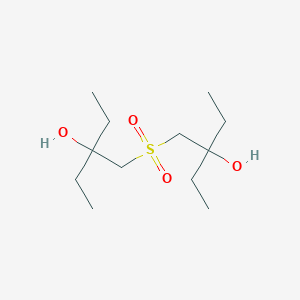
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)
